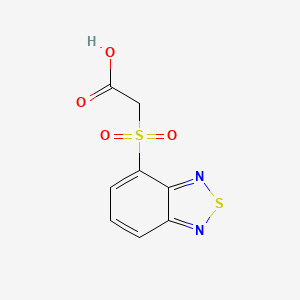

2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S2/c11-7(12)4-16(13,14)6-3-1-2-5-8(6)10-15-9-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUCOZVHYMKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonation and subsequent acylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties .

Scientific Research Applications

Photonic Applications

Fluorescent Sensors

2,1,3-Benzothiadiazoles are well-known for their fluorescent properties and are widely used in the development of optical sensors. The incorporation of 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid into sensor designs allows for enhanced detection capabilities of various analytes. These sensors can detect cationic, anionic, and neutral species through changes in fluorescence intensity or wavelength shifts. The versatility of this compound makes it suitable for applications in environmental monitoring and biochemical sensing .

Organic Light-Emitting Diodes (OLEDs)

The compound also plays a significant role in the development of OLEDs. Its electronic properties facilitate charge transport and light emission, making it a valuable building block for efficient light-emitting devices. Research indicates that derivatives of benzothiadiazole can improve the performance of OLEDs by enhancing their brightness and stability .

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid as an anticancer agent. Its ability to inhibit specific pathways involved in cancer cell proliferation has been documented. For instance, compounds derived from benzothiadiazole have shown promise in targeting cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy .

Drug Development

In drug formulation, the sulfonyl group in 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid enhances solubility and bioavailability of pharmaceutical compounds. This property is particularly beneficial for developing oral medications where absorption is critical. The compound's structural features allow for modifications that can lead to improved pharmacological profiles .

Case Study 1: Development of Fluorescent Probes

A study investigated the synthesis of fluorescent probes based on 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid for detecting heavy metal ions in water. The probes exhibited high selectivity and sensitivity towards lead ions, demonstrating their potential for environmental applications.

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer properties of derivatives of 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid against various cancer cell lines. Results indicated significant cytotoxic effects compared to control groups, suggesting a pathway for new cancer therapies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Sensors | Used for detecting various analytes through fluorescence changes. |

| OLEDs | Enhances performance and stability of organic light-emitting devices. |

| Anticancer Research | Potential use as an anticancer agent with selective toxicity towards cancer cells. |

| Drug Development | Improves solubility and bioavailability of pharmaceutical compounds. |

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The benzothiadiazole ring system can also participate in electron transfer processes, making it useful in redox reactions and as a component in electronic materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid (Hypothetical) | Benzothiadiazole + sulfonyl | Acetic acid | C₈H₅N₃O₄S₂ | 287.27 | High polarity due to sulfonyl and carboxylic acid groups; electron-deficient core . |

| [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid (CAS 899718-18-4) | Benzothiadiazole + sulfonyl | Methylamino-acetic acid | C₉H₉N₃O₄S₂ | 287.32 | Methylamino group increases steric bulk and basicity compared to the parent . |

| (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid (CAS 327169-27-7) | Benzothiadiazole + sulfonyl | Phenylamino-acetic acid | C₁₄H₁₁N₃O₄S₂ | 349.38 | Phenyl group enhances hydrophobicity; potential for π-π interactions . |

| 2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid (CAS 114282-93-8) | Benzothiadiazine + sulfonyl | Thioacetic acid | C₉H₈N₂O₄S₂ | 296.31 | Thioether linkage reduces acidity compared to sulfonyl derivatives . |

| 4-[(E)-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]hydrazono}methyl]benzoic acid | Benzothiazole + thioacetyl | Hydrazono-benzoic acid | C₁₇H₁₂N₄O₃S₂ | 408.43 | Azo-hydrazone group enables chelation and dye applications . |

Physicochemical Properties

- Acidity : The sulfonyl group in 2-(2,1,3-benzothiadiazole-4-sulfonyl)acetic acid increases the acidity of the carboxylic acid (pKa ~2-3) compared to thioether analogs (pKa ~4-5) .

- Solubility: Hydrophilicity decreases with phenyl or methylamino substituents (e.g., CAS 327169-27-7 vs. CAS 899718-18-4) .

Biological Activity

2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid is a compound that belongs to the benzothiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid is C₈H₆N₂O₂S. The compound features a benzothiadiazole moiety linked to an acetic acid group through a sulfonyl linkage. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid demonstrated moderate antibacterial and antifungal activities. Specifically, derivatives were effective against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Benzothiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12.5 μg/mL |

| Compound B | S. aureus | 25 μg/mL |

| Compound C | C. albicans | 6.25 μg/mL |

| Compound D | A. niger | 12.5 μg/mL |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases . The inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been linked to its anti-inflammatory activity, making it a candidate for pain management therapies .

The biological activity of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammation and pain pathways.

- Membrane Disruption : Its antimicrobial properties may stem from disrupting microbial cell membranes, leading to cell lysis.

- Cytokine Modulation : It modulates the release of inflammatory mediators from immune cells.

Case Studies

A notable study evaluated the efficacy of this compound in an animal model for inflammatory pain. The results indicated a significant reduction in pain behavior compared to control groups treated with standard analgesics . These findings support its potential use as a therapeutic agent in pain management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of benzothiadiazole intermediates followed by coupling with acetic acid derivatives. A critical step involves refluxing the precursor (e.g., 2,1,3-benzothiadiazol-4-amine) with sulfonating agents in anhydrous ethanol, using glacial acetic acid as a catalyst . Key parameters affecting yield include reaction time (4–6 hours), solvent purity, and stoichiometric ratios. Post-reaction purification via vacuum filtration or recrystallization ensures product integrity.

Q. Which analytical techniques are most effective for characterizing structural and purity profiles?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the sulfonyl and acetic acid moieties by identifying characteristic peaks (e.g., sulfonyl S=O at ~130 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Validates crystallinity (e.g., mp 157–158°C for analogous sulfonated compounds) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability assessments via periodic HPLC are recommended, especially if used in aqueous buffers .

Advanced Research Questions

Q. How can computational chemistry elucidate the sulfonation mechanism of benzothiadiazole derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) map reaction pathways by analyzing transition states and intermediates. Tools like Gaussian or ORCA simulate sulfonyl group activation energies, while ICReDD’s integrated computational-experimental workflows validate predictions via kinetic isotope effects or isotopic labeling . Experimental-computational feedback loops refine mechanistic models .

Q. What strategies resolve contradictions in reported biological activities of sulfonated benzothiadiazole derivatives?

- Methodological Answer : Systematic meta-analysis of literature data should account for variables like assay conditions (pH, temperature) and cell lines. Reproducibility studies under controlled environments (e.g., ISO 17025-compliant labs) isolate confounding factors. Collaborative platforms, such as the Contested Territories Network’s methodologies, advocate for cross-lab validation and open-data sharing to address discrepancies .

Q. How can reaction engineering improve scalability for multi-step syntheses?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification, reducing solvent waste . Microreactor systems enable precise control of exothermic sulfonation steps, improving safety and yield. Process simulation software (Aspen Plus) models mass transfer limitations, guiding reactor design for continuous-flow systems .

Q. What experimental approaches probe the reactivity of sulfonyl and acetic acid functional groups?

- Methodological Answer :

- Kinetic Studies : Monitor pH-dependent hydrolysis of the sulfonyl group via UV-Vis spectroscopy (λ = 260 nm) .

- Derivatization : React the acetic acid moiety with diazomethane to form methyl esters, confirming reactivity via FT-IR (C=O stretch at 1720 cm⁻¹) .

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling of the benzothiadiazole core to assess electronic effects on catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.